Technical Monograph: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Technical Monograph: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide
Topic: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0) Role: Senior Application Scientist Format: Technical Monograph
Critical Intermediate & Impurity Profiling in Kinase Inhibitor Synthesis[1]
Executive Summary
4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0) is a specialized pyridine scaffold primarily utilized in the pharmaceutical industry as a Critical Quality Attribute (CQA) reference standard and a high-value intermediate. It is structurally integral to the synthesis and purity profiling of multi-kinase inhibitors, most notably Regorafenib and Sorafenib , which target VEGFR, PDGFR, and RAF kinases.
While the final drug substances typically feature a 4-substituted-2-pyridinecarboxamide motif without a 6-chloro substituent, this compound represents a crucial "over-chlorinated" impurity or an alternate synthetic building block. Its presence must be rigorously controlled during GMP manufacturing to prevent the formation of downstream halo-impurities that can alter the toxicity and potency profile of the final API (Active Pharmaceutical Ingredient).
Chemical Architecture & Electronic Profile
The compound features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and an N-methylcarboxamide group at the 2 position.
| Property | Data |
| CAS Number | 1379324-09-0 |
| Molecular Formula | C₇H₆Cl₂N₂O |
| Molecular Weight | 205.04 g/mol |
| IUPAC Name | 4,6-dichloro-N-methylpyridine-2-carboxamide |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~11.5 (Amide NH), Pyridine N is weakly basic due to EWGs |
Electronic Activation & Regioselectivity
The reactivity of this scaffold is defined by the competition between the C4 and C6 positions for Nucleophilic Aromatic Substitution (
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C4 Position: Highly activated. It is para to the ring nitrogen and meta to the electron-withdrawing carboxamide group. The negative charge in the Meisenheimer intermediate is effectively delocalized onto the ring nitrogen.
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C6 Position: Less activated. Although ortho to the ring nitrogen, it is sterically crowded by the adjacent ring nitrogen lone pair and lacks the para-resonance stabilization afforded to the C4 position.
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Implication: In synthetic workflows involving nucleophiles (e.g., phenoxides in Sorafenib synthesis), substitution occurs preferentially at C4 .
Synthetic Pathways & Protocol
To establish this compound as a reference standard, a robust synthesis starting from 4,6-dihydroxypyridine or 4,6-dichloropicolinic acid is required.
Validated Synthesis Route
Precursor: 4,6-Dichloropicolinic acid (CAS 88912-23-6).
Step 1: Acid Chloride Formation
Step 2: Amidation
Experimental Protocol (Bench Scale)
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Activation: Charge a 250 mL RBF with 4,6-dichloropicolinic acid (10.0 g, 52.1 mmol) and DCM (100 mL). Add catalytic DMF (0.5 mL).
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Chlorination: Add oxalyl chloride (7.9 g, 62.5 mmol) dropwise at 0°C. Allow to warm to RT and stir for 3 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
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Amidation: Redissolve the residue in anhydrous DCM (100 mL). Cool to 0°C.[1]
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Addition: Add methylamine hydrochloride (4.2 g, 62.5 mmol). Slowly add Triethylamine (15.8 g, 156 mmol) dropwise, maintaining internal temperature <10°C.
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Workup: Stir at RT for 4 hours. Quench with water (100 mL). Separate organic layer, wash with 1N HCl (50 mL) and Brine (50 mL).
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Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexanes to yield the title compound (Target Yield: >85%).
Role in Drug Development (Regorafenib/Sorafenib)
This compound serves two distinct roles in the lifecycle of kinase inhibitor development:
A. Critical Impurity (The "Over-Chlorinated" Byproduct)
During the synthesis of the 4-chloro-N-methyl-2-pyridinecarboxamide starting material, over-chlorination can occur if reaction conditions (e.g.,
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Risk: If CAS 1379324-09-0 is present, it will carry through the ether coupling step, reacting with the aminophenol fragment to form a 6-chloro analog of the final drug.
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Control Strategy: This CAS is used as a "Spiking Standard" in HPLC method validation to ensure the manufacturing process purges it to <0.10%.
B. Alternate Scaffold Strategy
In novel drug design, the 6-chloro position offers a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing access to 4,6-disubstituted pyridine libraries that are inaccessible via the standard route.
Visualization: Impurity Fate & Control
The following diagram illustrates how this impurity enters the Sorafenib/Regorafenib pathway and the divergent downstream products.
Figure 1: Critical Control Point analysis showing the genesis of CAS 1379324-09-0 and its propagation into the final drug substance.
Analytical Reference Data
To validate this compound in a QC setting, the following parameters should be used.
| Technique | Parameter | Observation |
| HPLC | Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | |
| Gradient | 5% B to 95% B over 20 min | |
| Retention Time | Elutes after the mono-chloro analog due to higher lipophilicity | |
| Mass Spec | Ionization | ESI (+) |
| m/z | 205.0 (M+H)⁺, 207.0 (M+2+H)⁺ (Characteristic Cl₂ isotope pattern 9:6:1) | |
| 1H NMR | solvent: DMSO-d6 | δ 8.85 (d, NH), 8.05 (d, H3), 7.95 (d, H5), 2.85 (d, CH3) |
Handling and Safety
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GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (amide hydrolysis risk over long term).
References
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PubChem. (n.d.). Compound Summary: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide (CAS 1379324-09-0).[2] National Library of Medicine. Retrieved from [Link]
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Pharmaffiliates. (2024). Regorafenib Impurity 18 Reference Standard. Retrieved from [Link]
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WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
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Banker, P., et al. (2015). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2012). Synthetic method of 4,6-dichloro-2-methylpyrimidine (Analogous Chemistry). CN102432547A.
